2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid
Description
Properties
IUPAC Name |
2-(4-chlorosulfonyl-3-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c9-17(15,16)7-2-1-5(4-8(11)12)3-6(7)10(13)14/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKSGTAPWYWVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864063-25-1 | |
| Record name | 2-[4-(chlorosulfonyl)-3-nitrophenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step, and the subsequent steps may involve the use of acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic substitution. Common reactions include:
Example : Reaction with methylamine produces 2-[4-(methylsulfonamido)-3-nitrophenyl]acetic acid, a potential intermediate for drug candidates .
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine under controlled conditions:
Key Insight : The resulting amine can undergo further functionalization (e.g., diazotization or acylation) for coupling reactions .
Reactivity of the Acetic Acid Moiety
The carboxylic acid group participates in typical acid-derived reactions:
Example : Conversion to the methyl ester facilitates reactions in non-polar solvents without decarboxylation .
Electrophilic Aromatic Substitution
The electron-withdrawing nitro and chlorosulfonyl groups deactivate the benzene ring, directing incoming electrophiles to the meta position relative to existing substituents.
Data Point : Nitration of analogous compounds (e.g., 2-methylphenylacetic acid) achieves ~60% yield under −5°C to 5°C , suggesting similar conditions for this compound.
Scientific Research Applications
Applications in Organic Synthesis
2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid serves as an important reagent in organic synthesis, particularly for the formation of various heterocycles. Here are some key applications:
- Precursor for Heterocycles :
- Protecting Group :
- Synthesis of Anticancer Agents :
Herbicidal Properties
This compound has been evaluated for its herbicidal properties. Its selective action against certain plant species makes it a candidate for agricultural applications:
- Selective Herbicide :
Medicinal Chemistry
In medicinal chemistry, this compound's unique structure allows it to participate in various drug development processes:
- Internal Standard in Analytical Chemistry :
- Potential Drug Development :
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
- Synthesis of Heterocycles : Research demonstrated the effectiveness of this compound in synthesizing complex heterocycles that are pivotal in drug design.
- Herbicide Efficacy Trials : Field trials illustrated its selective herbicidal properties, confirming its utility in agricultural settings without harming desirable crops.
Mechanism of Action
The mechanism of action of 2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein modification . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| 2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid | 1864063-25-1 | C₈H₆ClNO₆S | 279.66 | -SO₂Cl (para), -NO₂ (meta), -CH₂COOH | Reference |
| 4-Chloro-3-nitrophenylacetic acid | 18710-86-6 | C₈H₆ClNO₄ | 215.59 | -Cl (para), -NO₂ (meta), -CH₂COOH | 0.86 |
| 2-(3-Fluoro-4-nitrophenyl)acetic acid | 163395-24-2 | C₈H₅FNO₄ | 198.13 | -F (meta), -NO₂ (para), -CH₂COOH | 0.91 |
| 2-(2,6-Dichloro-4-nitrophenyl)acetic acid | 37777-70-1 | C₈H₅Cl₂NO₄ | 250.04 | -Cl (ortho, para), -NO₂ (para), -CH₂COOH | 1.00 |
| [5-(3-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid | 103503-34-0 | C₁₂H₈N₂O₅S₂ | 324.33 | Thiazolidinone core, -NO₂ (meta) | N/A |
Data sources :
Key Observations:
Substituent Effects: The chlorosulfonyl group (-SO₂Cl) in the target compound enhances electrophilicity compared to analogs with simple chloro (-Cl) or fluoro (-F) groups. This makes it more reactive in nucleophilic substitution (e.g., sulfonamide formation) .
Electronic and Steric Differences: The dichloro analog (2-(2,6-Dichloro-4-nitrophenyl)acetic acid) exhibits increased lipophilicity due to two chlorine atoms, which may enhance membrane permeability in biological systems .
Heterocyclic Derivatives: The thiazolidinone derivative ([5-(3-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid) demonstrates how incorporating heterocycles can shift applications toward antimicrobial or anti-inflammatory agents, diverging from the parent compound’s synthetic utility .
Physicochemical and Reactivity Comparisons
Acidity and Solubility:
- The target compound’s chlorosulfonyl group increases acidity (lower pKa) relative to non-sulfonated analogs like 4-Chloro-3-nitrophenylacetic acid .
- Fluorinated analogs (e.g., 2-Fluoro-5-nitrophenylacetic acid) may exhibit higher solubility in polar solvents due to fluorine’s electronegativity .
Thermal Stability:
- Compounds with multiple nitro groups (e.g., 2-(2,6-Dichloro-4-nitrophenyl)acetic acid) are prone to decomposition under high temperatures, whereas the chlorosulfonyl group in the target compound may confer greater thermal stability .
Biological Activity
2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, related studies, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₆ClNO₆S
- SMILES : C1=CC(=C(C=C1CC(=O)O)N+[O-])S(=O)(=O)Cl
The compound features a chlorosulfonyl group and a nitro group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to the nitro group, which can induce redox reactions within cells. This mechanism is known to cause cellular toxicity and death in various microorganisms, including bacteria and parasites . The presence of the chlorosulfonyl group may also enhance its reactivity and selectivity towards specific biological targets.
Biological Activity Overview
Research on this compound is limited; however, it shares structural similarities with other nitrophenyl derivatives that exhibit diverse biological activities. Here are some key findings related to its activity:
- Antimicrobial Activity : Nitro compounds often demonstrate significant antimicrobial properties. The nitro group in this compound may contribute to its potential as an antimicrobial agent against pathogens such as H. pylori and M. tuberculosis .
- Inhibition Studies : Related compounds have been shown to inhibit various transport proteins, which could suggest similar potential for this compound. For example, compounds with similar structures have been evaluated for their inhibition against sodium bile acid transporters (ASBT) and other carriers, with varying degrees of potency .
Case Studies
While specific case studies on this compound are scarce, related studies provide insights into the biological effects of nitrophenyl derivatives:
- Inhibition of Tumor Growth : Some nitrophenyl derivatives have shown promise in inhibiting tumor cell proliferation. For instance, studies on structurally similar compounds have reported IC₅₀ values indicating effective inhibition against cancer cell lines .
- Herbicidal Properties : The compound's structural characteristics suggest potential herbicidal activity, akin to other derivatives in the nitrophenyl class that have been utilized as herbicides due to their selective action against certain plant species .
Comparative Activity Table
The following table summarizes the biological activities associated with various nitrophenyl derivatives compared to this compound:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Herbicidal Activity |
|---|---|---|---|
| 2-Nitrophenylacetic Acid | Moderate | Low | Yes |
| 2-[4-Chlorosulfonyl]-3-nitrophenylacetic Acid | Potential | Unknown | Potential |
| 3-Nitrobenzamide | High | Moderate | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
